4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)butanoic acid
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Overview
Description
4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)butanoic acid is a synthetic organic compound that features a piperidine ring substituted with a cyclopropanecarbonyl group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)butanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a reaction with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Butanoic Acid Chain: The butanoic acid chain can be attached through a nucleophilic substitution reaction involving a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)butanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of cyclopropanecarbonyl and piperidine derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanecarbonyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(1-Boc-piperidin-4-yl)butanoic acid: This compound features a tert-butoxycarbonyl (Boc) protecting group instead of the cyclopropanecarbonyl group.
4-Piperidine butyric acid: This compound lacks the cyclopropanecarbonyl group and has a simpler structure.
Uniqueness
4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)butanoic acid is unique due to the presence of the cyclopropanecarbonyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(16)3-1-2-10-6-8-14(9-7-10)13(17)11-4-5-11/h10-11H,1-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKWQERCBBRUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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